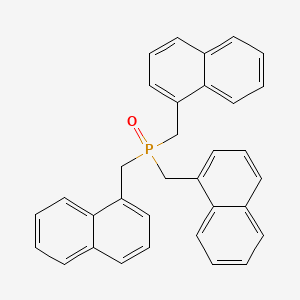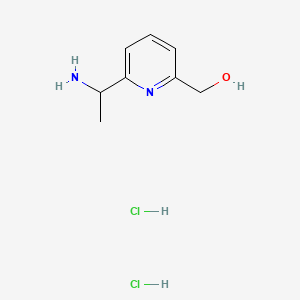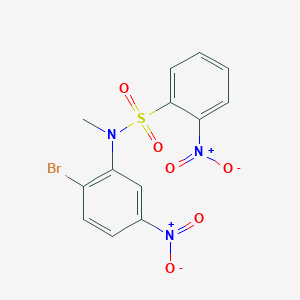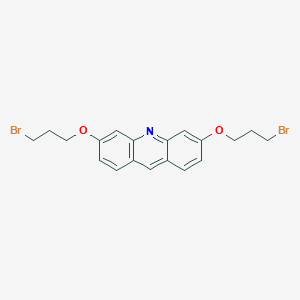![molecular formula C13H8INO2 B12515245 2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
2-(Benzo[d]oxazol-2-yl)-5-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-yl)-5-iodophenol is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features an iodine atom at the 5-position of the phenol ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-5-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Complex organic molecules with extended conjugation
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine atom, which can affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)phenol: Contains a sulfur atom instead of oxygen in the heterocyclic ring, leading to different chemical properties.
2-(Benzo[d]imidazol-2-yl)phenol: Contains a nitrogen atom in the heterocyclic ring, which can influence its biological activity
Uniqueness
The presence of the iodine atom in 2-(Benzo[d]oxazol-2-yl)-5-iodophenol makes it unique compared to other benzoxazole derivatives. This iodine atom can enhance its reactivity in substitution reactions and potentially improve its biological activity by increasing its binding affinity for specific molecular targets .
Propriétés
Formule moléculaire |
C13H8INO2 |
|---|---|
Poids moléculaire |
337.11 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yl)-5-iodophenol |
InChI |
InChI=1S/C13H8INO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
Clé InChI |
HMKGSIQHYUQZLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid](/img/structure/B12515173.png)

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)
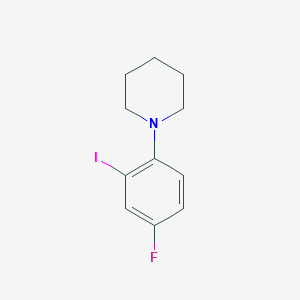
![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)
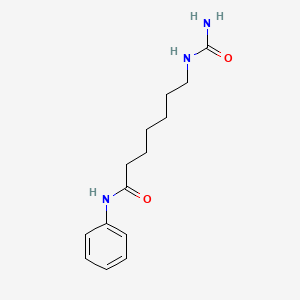
![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
